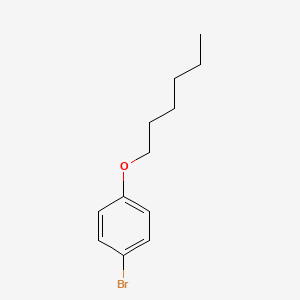

Benzene, 1-bromo-4-(hexyloxy)-

CAS No.: 30752-19-3

Cat. No.: VC2418053

Molecular Formula: C12H17BrO

Molecular Weight: 257.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30752-19-3 |

|---|---|

| Molecular Formula | C12H17BrO |

| Molecular Weight | 257.17 g/mol |

| IUPAC Name | 1-bromo-4-hexoxybenzene |

| Standard InChI | InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 |

| Standard InChI Key | GKLMJONYGGTHHM-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC=C(C=C1)Br |

| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Benzene, 1-bromo-4-(hexyloxy)- represents a para-substituted benzene derivative with the molecular formula C12H17BrO and a molecular weight of 257.171 g/mol . The compound is identified by CAS number 30752-19-3 and can be referred to by several synonyms including 1-bromo-4-hexyloxybenzene, 4-bromophenyl hexyl ether, p-hexyloxybromobenzene, and 4-hexyloxybromobenzene . Structurally, the compound consists of a benzene ring with a bromine atom at position 4 and a hexyloxy chain (C6H13O-) also at position 4, creating a symmetrical substitution pattern that influences its physical and chemical behavior. The long hexyloxy chain contributes significant hydrophobic character to the molecule, while the bromine atom serves as a potential reactive site for various chemical transformations.

The chemical identity of this compound positions it within the broader family of para-substituted halobenzenes, which have considerable importance in organic synthesis and materials science. The IUPAC name 1-bromo-4-hexoxybenzene precisely describes its structure, indicating the exact positions of the functional groups on the aromatic ring . The compound's InChI Key GKLMJONYGGTHHM-UHFFFAOYSA-N provides a standardized digital representation that uniquely identifies its chemical structure in databases and scientific literature . This molecular organization, with substituents in para positions, creates a linear molecular geometry that has implications for its potential applications in areas such as liquid crystal development and material science.

Nomenclature and Identification

| Property | Value | Reference |

|---|---|---|

| CAS Number | 30752-19-3 | |

| Molecular Formula | C12H17BrO | |

| Molecular Weight | 257.171 g/mol | |

| Flash Point | >110°C (230°F) | |

| Refractive Index | 1.524 | |

| Typical Purity | 97% |

The chemical reactivity of Benzene, 1-bromo-4-(hexyloxy)- is primarily determined by the bromine atom and the hexyloxy group on the benzene ring. The bromine atom serves as a potential leaving group in various reactions, particularly metal-catalyzed coupling processes. The hexyloxy group, being electron-donating, activates the aromatic ring toward electrophilic aromatic substitution reactions and influences the regioselectivity of such processes. These electronic effects create a distinct reactivity profile that can be exploited in synthetic applications and chemical transformations. The compound's chemical stability is expected to be similar to other para-substituted bromobenzenes, with reasonable stability under normal storage conditions but susceptibility to specific reaction conditions designed to target either the bromine functionality or the ether linkage.

Synthesis and Production Methods

Purification and Characterization

After synthesis, purification of Benzene, 1-bromo-4-(hexyloxy)- would typically involve techniques such as recrystallization, column chromatography, or distillation, depending on the nature and amount of impurities present. The compound's moderate boiling point and distinct physical properties would facilitate separation from reaction by-products and unreacted starting materials. Characterization methods would likely include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound. The para-substitution pattern would create a distinctive pattern in the aromatic region of the 1H NMR spectrum, typically appearing as two doublets representing the two sets of equivalent aromatic protons.

Industrial production of this compound might employ optimized versions of these synthetic approaches, with additional considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow processes might be utilized to improve efficiency and reduce waste generation, particularly for large-scale production. Quality control measures would likely include high-performance liquid chromatography (HPLC) or gas chromatography (GC) to ensure batch-to-batch consistency and meet purity specifications. The typical commercial purity of 97% suggests that industrial production methods have been developed to provide the compound with reliable quality for research and application purposes . These production methods would need to address challenges such as handling of reactive reagents, control of exothermic reactions, and minimization of environmental impact from bromine-containing waste streams.

Applications and Uses

Research Applications

Benzene, 1-bromo-4-(hexyloxy)- finds various applications in scientific research, primarily owing to its unique structural features and reactivity profile. The compound likely serves as an important intermediate in organic synthesis, where the bromine functionality provides a versatile handle for further transformations through metal-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These transformations can lead to more complex molecular architectures with applications in pharmaceuticals, agrochemicals, or functional materials. The compound's para-substitution pattern makes it particularly valuable for creating linear molecular systems with specific electronic or physical properties. The presence of both a reactive site (bromine) and a modifiable alkyl chain (hexyloxy) offers multiple opportunities for structural elaboration in multi-step synthesis projects.

In materials science, compounds like Benzene, 1-bromo-4-(hexyloxy)- are often utilized as building blocks for creating liquid crystalline materials, where the linear arrangement of substituents contributes to molecular alignment properties. Similar to related compounds, it may also find applications in the development of organic electronic materials, photonic devices, or specialty polymers. The hexyloxy chain can influence intermolecular packing and solubility characteristics, which are crucial parameters in materials development. Research involving this compound might explore structure-property relationships, seeking to understand how modifications to the aromatic core or the alkyl chain length affect material performance characteristics. These investigations contribute to fundamental understanding of molecular design principles and can lead to materials with enhanced properties for specific technological applications.

Chemical Reactions and Mechanisms

Reactivity Patterns

The chemical reactivity of Benzene, 1-bromo-4-(hexyloxy)- is governed by the electronic and steric effects of its functional groups. The bromine atom, being moderately electron-withdrawing, can participate in various substitution reactions, particularly as a leaving group in metal-catalyzed coupling processes. The hexyloxy group, in contrast, acts as an electron-donating group through resonance effects, activating the aromatic ring toward electrophilic aromatic substitution reactions. This electronic push-pull arrangement creates interesting reactivity patterns that can be exploited in synthetic applications. The bromine atom provides a reactive site for nucleophilic substitution under appropriate conditions, especially in the presence of transition metal catalysts that can facilitate oxidative addition into the carbon-bromine bond.

Key reaction types likely include metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), where the bromine position serves as an activation point for carbon-carbon bond formation. The hexyloxy group remains largely unchanged in these transformations, though it may influence reaction rates through electronic effects. Other potential reactions include nucleophilic aromatic substitution (though typically requiring additional activating groups), reduction of the carbon-bromine bond, and modifications of the hexyloxy chain through ether cleavage under strong acidic conditions. The compound may also participate in metallation reactions, where metal-halogen exchange creates organometallic intermediates for further functionalization. These diverse reaction pathways make the compound a versatile building block in organic synthesis and materials development.

Structure-Reactivity Relationships

The structure-reactivity relationships of Benzene, 1-bromo-4-(hexyloxy)- provide valuable insights into its chemical behavior. The para-relationship between the bromine and hexyloxy substituents creates a symmetrical electronic distribution around the aromatic ring, influencing reaction outcomes and selectivity. The hexyloxy group, being electron-donating, activates positions ortho and para to itself through resonance stabilization of the corresponding sigma complexes in electrophilic substitution reactions. Since the para position is already occupied by bromine, any further electrophilic substitution would likely occur at the ortho positions relative to the hexyloxy group. This predictable regioselectivity represents an important consideration in synthetic planning involving this compound.

The relative positioning of the substituents also affects the compound's reactivity in coupling reactions. The electronic effect of the hexyloxy group can influence the oxidative addition step in metal-catalyzed processes involving the carbon-bromine bond. Compared to simple bromobenzene, the electron-donating effect of the hexyloxy group might reduce the reactivity toward oxidative addition, potentially requiring more forceful conditions or specialized catalyst systems. These electronic effects create a distinct reactivity profile different from related compounds like 1-Bromo-3-chloro-4-n-hexyloxybenzene, where the additional electron-withdrawing chlorine would create different electronic distribution patterns. Understanding these structure-reactivity relationships allows chemists to predict reaction outcomes and develop effective synthetic strategies when working with this compound.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

A comparative analysis of Benzene, 1-bromo-4-(hexyloxy)- with related brominated benzene derivatives provides valuable insights into the effects of structural modifications on physical and chemical properties. The following table summarizes key properties of several related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume